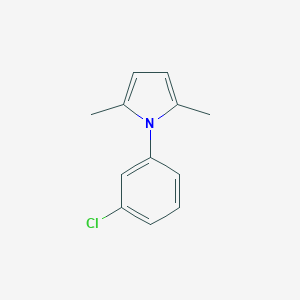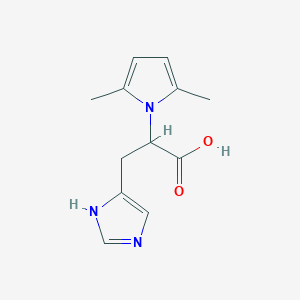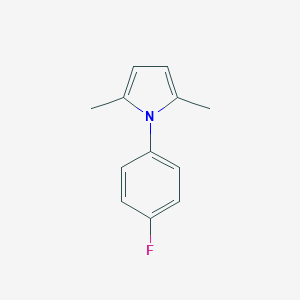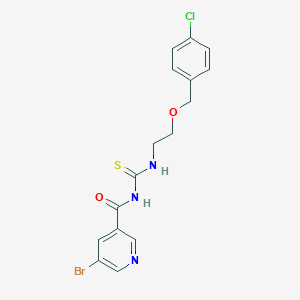
1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole
Descripción general
Descripción
1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole is a chemical compound that belongs to the pyrrole class of organic compounds. It is also known as 3-Chloro-2,5-dimethyl-1H-pyrrole or CDP. This compound has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Corrosion Inhibition : A pyrrole derivative similar to 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole was synthesized and shown to have good inhibition efficiency on steel surfaces, indicating potential applications in corrosion prevention (Louroubi et al., 2019).
Heterocyclic Ring Expansion : Pyrrole derivatives, including those similar to 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole, have been used in the study of heterocyclic ring expansions, which are important in synthetic organic chemistry (Jones & Rees, 1969).
Antimicrobial Agents : Novel pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities. These studies suggest the potential of such compounds in developing new therapeutic tools and antimicrobial agents (Hublikar et al., 2019).
Synthesis of Complex Molecules : Research has focused on synthesizing complex molecules starting from pyrrole derivatives. These synthetic pathways are crucial in medicinal chemistry and drug development (Vovk et al., 2010).
Crystal Structure Analysis : The crystal structure and molecular geometry of pyrrole derivatives are studied to understand their physical and chemical properties, which is essential for their application in various fields (Ramazani et al., 2019).
Luminescent Polymers : Certain pyrrole derivatives are used in the synthesis of highly luminescent polymers, indicating potential applications in materials science and optoelectronics (Zhang & Tieke, 2008).
Anti-Corrosion Activity : The anti-corrosion activity of a pyrrole derivative was investigated, showing its potential as a protective agent against corrosion (Louroubi et al., 2021).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 1-(3-chlorophenyl)piperazine (mcpp), are psychoactive substances that produce stimulant and hallucinogenic effects . These effects are typically associated with interactions with neurotransmitter systems in the brain, particularly serotonin and dopamine .
Mode of Action
This can result in changes in neural signaling and ultimately influence behavior and perception .
Biochemical Pathways
Similar compounds are known to affect pathways involving neurotransmitters such as serotonin and dopamine . These pathways play crucial roles in mood regulation, reward processing, and other cognitive functions.
Pharmacokinetics
It is known that similar compounds can be metabolized by various enzymes . The rate of metabolism and the specific metabolic pathways involved can significantly impact the bioavailability of the compound .
Result of Action
Similar compounds are known to produce stimulant and hallucinogenic effects, suggesting that they may alter neural signaling and potentially influence behavior and perception .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets. Additionally, individual factors such as genetics, age, and health status can influence how a person responds to the compound .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBIJBWTHPHLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266132 | |
| Record name | 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
CAS RN |
32570-14-2 | |
| Record name | 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32570-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(1,3-Benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B461942.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B461964.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B461965.png)
![4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B461967.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B461975.png)
![2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461983.png)


![N-(4-butan-2-ylphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B462079.png)
![N-(3-Fluoro-phenyl)-2-[5-(4-methoxy-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B462081.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B462095.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B462123.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B462150.png)